2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is an organic compound with a complex structure that includes ethoxy, hydroxy, methyl, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide typically involves multiple steps One common method includes the reaction of ethyl acetate with a suitable amine to form the acetamide structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as distillation and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-methylacetamide: This compound shares the acetamide structure but lacks the ethoxy and methylthio groups.
2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having hydroxy and ethoxy groups but differs in the overall structure and functional groups.
Uniqueness
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-4-14-7-9(12)11-8-10(2,13)5-6-15-3/h13H,4-8H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFQJYAUJOJJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C)(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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